7-Hydroxybenzo[d]thiazole-2(3H)-thione
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Overview
Description
7-Hydroxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring with a hydroxyl group at the 7th position and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]thiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol derivatives with carbonyl compounds. One common method is the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to yield the desired thione compound . Another approach involves the use of thiourea and substituted benzaldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
7-Hydroxybenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Benzo[d]thiazole-2-carboxamide derivatives
- Benzo[d]imidazo[2,1-b]thiazoles
- Benzo[d]oxazole derivatives
Comparison: 7-Hydroxybenzo[d]thiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives also share structural similarities but differ in their biological activities and synthetic routes .
Properties
Molecular Formula |
C7H5NOS2 |
---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
7-hydroxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NOS2/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChI Key |
ADJUCSVIOHCBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=S)N2 |
Origin of Product |
United States |
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